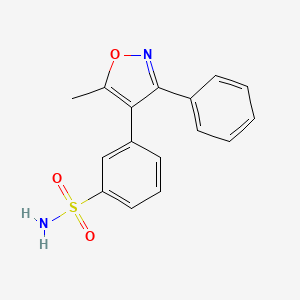

3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide

Overview

Description

3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14N2O3S and its molecular weight is 314.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of “3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” is the cyclooxygenase-2 (COX-2) enzyme . This enzyme is responsible for the production of proinflammatory prostanoids, which are compounds that contribute to inflammation and pain .

Mode of Action

“this compound” acts as a potent and selective inhibitor of the COX-2 enzyme . By inhibiting this enzyme, the compound reduces the production of proinflammatory prostanoids, thereby alleviating inflammation and pain .

Biochemical Pathways

The inhibition of the COX-2 enzyme disrupts the synthesis of proinflammatory prostanoids. These prostanoids are part of the biochemical pathway that leads to inflammation and pain. By inhibiting their production, “this compound” effectively interrupts this pathway, reducing inflammation and pain .

Pharmacokinetics

These may include absorption in the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion through the kidneys .

Result of Action

The result of the action of “this compound” is a reduction in inflammation and pain. This is achieved by inhibiting the COX-2 enzyme and disrupting the production of proinflammatory prostanoids .

Biochemical Analysis

Biochemical Properties

3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It is known to act as an inhibitor for certain enzymes, thereby affecting their activity. For instance, it has been observed to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition is crucial for understanding the compound’s potential anti-inflammatory properties. Additionally, this compound interacts with other biomolecules such as receptors and transporters, influencing their function and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and pain response . By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators such as prostaglandins, thereby modulating the inflammatory response. Furthermore, this compound affects gene expression by altering the transcription of genes involved in inflammation and cell proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of COX-2, inhibiting its enzymatic activity . This binding prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Additionally, this compound may also interact with other enzymes and receptors, leading to changes in their activity and downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of COX-2 and prolonged anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits COX-2 activity without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and renal toxicity have been observed. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is absorbed into cells through passive diffusion and active transport mechanisms. Once inside the cells, it can accumulate in specific tissues, particularly those involved in inflammation and pain response. The distribution of this compound is influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with COX-2 and other enzymes . Additionally, it may be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. These localization patterns influence the compound’s ability to modulate cellular processes and exert its biochemical effects.

Biological Activity

3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, also known as Parecoxib Sodium IMP or Valdecoxib Impurity 7, is a compound with significant biological activity, particularly in the context of anti-inflammatory and analgesic effects. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H14N2O3S

- Molecular Weight : 314.36 g/mol

- CAS Number : 2304623-36-5

The compound exhibits its biological activity primarily through inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process. Inhibition of COX-2 leads to decreased production of prostaglandins, thereby reducing inflammation and pain. This mechanism is similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs) but with a focus on minimizing gastrointestinal side effects.

Anti-inflammatory Effects

Research has shown that this compound displays notable anti-inflammatory properties. In vitro studies demonstrated that the compound effectively inhibited the secretion of inflammatory mediators in various cell lines. For instance, at concentrations around 50 µM, it resulted in approximately 50% inhibition of certain pro-inflammatory cytokines .

Analgesic Properties

In animal models, this compound has been evaluated for its analgesic effects. Studies indicated a significant reduction in pain responses in carrageenan-induced paw edema models, suggesting its potential utility as an analgesic agent .

In Vitro Studies

- Inhibition of COX Enzymes : The compound was tested against COX-1 and COX-2 enzymes, showing a preferential inhibition towards COX-2 with an IC50 value comparable to established NSAIDs like indomethacin .

- Cell Culture Experiments : In cell culture assays, treatment with the compound resulted in decreased levels of inflammatory markers such as interleukin (IL)-6 and tumor necrosis factor (TNF)-α in stimulated macrophages .

In Vivo Studies

- Paw Edema Model : In a study involving rats, administration of the compound led to a significant reduction in paw swelling after carrageenan injection, demonstrating its efficacy as an anti-inflammatory agent .

- Pain Response Assessment : Behavioral assessments indicated that animals treated with the compound exhibited reduced pain sensitivity compared to controls, further supporting its analgesic properties .

Data Table: Summary of Biological Activity

Properties

IUPAC Name |

3-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-11-15(13-8-5-9-14(10-13)22(17,19)20)16(18-21-11)12-6-3-2-4-7-12/h2-10H,1H3,(H2,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTHRXSCXPHAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00741522 | |

| Record name | 3-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386273-25-2 | |

| Record name | 3-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.